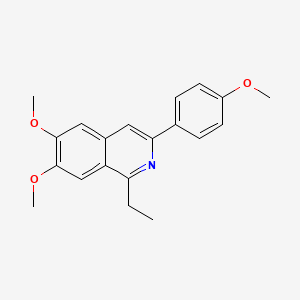![molecular formula C13H10BrN3O B11678540 N'-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11678540.png)
N'-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(Z)-(4-ブロモフェニル)メチリデン]ピリジン-2-カルボヒドラジドは、ヒドラゾン類に属する化学化合物です。ヒドラゾン類は、-NHN=CH-という官能基の存在を特徴としています。
製法
合成経路と反応条件
N’-[(Z)-(4-ブロモフェニル)メチリデン]ピリジン-2-カルボヒドラジドの合成は、一般的に4-ブロモベンズアルデヒドとピリジン-2-カルボヒドラジドの縮合反応によって行われます。この反応は通常、エタノール溶媒中で還流条件下で行われます。反応混合物を加熱することで、ヒドラゾン結合の形成が促進されます。
工業的製造方法
この化合物の具体的な工業的製造方法は広く文書化されていませんが、一般的な手法は、ラボでの合成をスケールアップすることです。これには、収率と純度を高くするために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業的製造には、効率とスケーラビリティを向上させるために、連続フローリアクターを使用することもあります。
化学反応解析
反応の種類
N’-[(Z)-(4-ブロモフェニル)メチリデン]ピリジン-2-カルボヒドラジドは、以下のような様々な化学反応を起こすことができます。
酸化: この化合物は、酸化されて対応する酸化物を生成することができます。
還元: 還元反応により、ヒドラゾン基をアミン基に変換することができます。
置換: フェニル環の臭素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤としては、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ナトリウムメトキシドやカリウムtert-ブトキシドなどの求核剤を置換反応に使用することができます。
主要な生成物
酸化: 酸化物またはヒドロキシル誘導体の生成。
還元: アミン誘導体の生成。
置換: 置換フェニル誘導体の生成。
科学研究への応用
N’-[(Z)-(4-ブロモフェニル)メチリデン]ピリジン-2-カルボヒドラジドは、いくつかの科学研究に用いられています。
医薬品化学: 抗菌剤や抗がん剤としての可能性が検討されています。
材料科学: 配位高分子や金属有機構造体の合成に使用されています。
生物学的研究: 酵素や受容体を含む様々な生物学的標的との相互作用について研究されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N’-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks.
Biological Studies: It is studied for its interaction with various biological targets, including enzymes and receptors.
作用機序
N’-[(Z)-(4-ブロモフェニル)メチリデン]ピリジン-2-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を含みます。ヒドラゾン基は、水素結合を形成し、金属イオンと配位して、生物学的経路に影響を与えることができます。臭素原子は、ハロゲン結合にも関与し、化合物の標的への結合親和性を高めることができます。
類似化合物の比較
類似化合物
- N’-[(E)-(4-フルオロフェニル)メチリデン]ピリジン-2-カルボヒドラジド
- N’-[(E)-(2,5-ジメトキシフェニル)メチリデン]ピリジン-2-カルボヒドラジド
独自性
N’-[(Z)-(4-ブロモフェニル)メチリデン]ピリジン-2-カルボヒドラジドは、臭素原子の存在によって、独特の化学反応性と生物活性を示します。臭素原子は、化合物のハロゲン結合への関与を強化し、生物学的標的との相互作用や材料科学への応用に不可欠です。
類似化合物との比較
Similar Compounds
- N’-[(E)-(4-Fluorophenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
Uniqueness
N’-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets and its application in material science.
特性
分子式 |
C13H10BrN3O |
|---|---|
分子量 |
304.14 g/mol |
IUPAC名 |
N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-11-6-4-10(5-7-11)9-16-17-13(18)12-3-1-2-8-15-12/h1-9H,(H,17,18)/b16-9- |
InChIキー |
ZSLYYVGHLWKLKC-SXGWCWSVSA-N |
異性体SMILES |
C1=CC=NC(=C1)C(=O)N/N=C\C2=CC=C(C=C2)Br |
正規SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11678464.png)
![N-{5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11678476.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11678477.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678480.png)
![(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11678486.png)
![5-(4-ethoxyphenyl)-7-methyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678494.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11678505.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678509.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11678513.png)
![(5Z)-3-ethyl-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678526.png)

![(5Z)-5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678531.png)
![(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678534.png)
![N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11678537.png)
